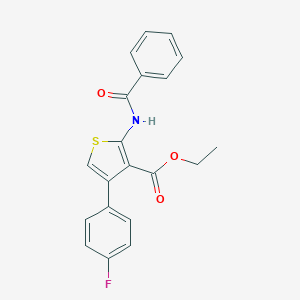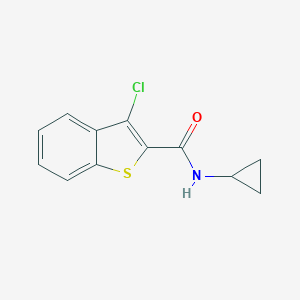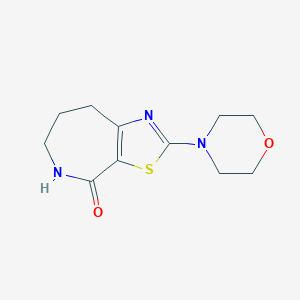![molecular formula C11H16BrNO3S B275216 [(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275216.png)
[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine is an organic compound with the molecular formula C11H16BrNO3S and a molecular weight of 322.22 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Vorbereitungsmethoden
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine typically involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, alkoxide ions, or amines under appropriate conditions.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding due to its sulfonamide group, which is known to interact with biological macromolecules.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties
Wirkmechanismus
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes like dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine can be compared with other sulfonamide compounds such as:
4-bromo-N,N-diisopropyl-3-methoxybenzamide: This compound has a similar bromine substitution but differs in the alkyl groups attached to the nitrogen atom and the presence of a methoxy group instead of a propoxy group.
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide: This compound has a similar structure but with different substituents on the benzene ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.
Eigenschaften
Molekularformel |
C11H16BrNO3S |
|---|---|
Molekulargewicht |
322.22 g/mol |
IUPAC-Name |
4-bromo-N,N-dimethyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-4-7-16-11-8-9(5-6-10(11)12)17(14,15)13(2)3/h5-6,8H,4,7H2,1-3H3 |
InChI-Schlüssel |
ZRJXKGUNAODYLY-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275135.png)
![3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B275136.png)

![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)

![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)
![5-Benzyl-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B275160.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

